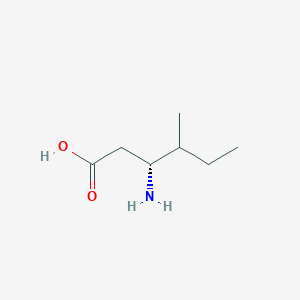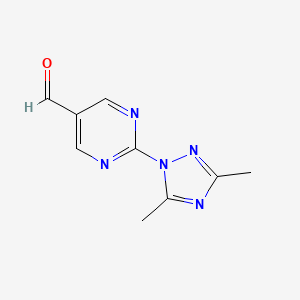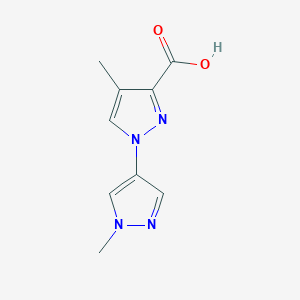amine](/img/structure/B13303820.png)
[(4-Chloro-3-methylphenyl)methyl](prop-2-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-methylphenyl)methylamine is an organic compound with the molecular formula C11H12ClN This compound is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a prop-2-yn-1-ylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with propargylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-3-methylphenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
(4-Chloro-3-methylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Chloro-3-methylphenyl)methylamine derivatives: These compounds have similar structures but different substituents, which can lead to variations in their chemical and biological properties.
Propargylamine derivatives: These compounds share the prop-2-yn-1-ylamine moiety and may exhibit similar reactivity and applications.
Chloro-substituted phenyl compounds: These compounds have a chloro-substituted phenyl ring and may undergo similar substitution reactions.
The uniqueness of (4-Chloro-3-methylphenyl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12ClN |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
N-[(4-chloro-3-methylphenyl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H12ClN/c1-3-6-13-8-10-4-5-11(12)9(2)7-10/h1,4-5,7,13H,6,8H2,2H3 |
Clave InChI |
DPYPJFPCSKIQIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CNCC#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)
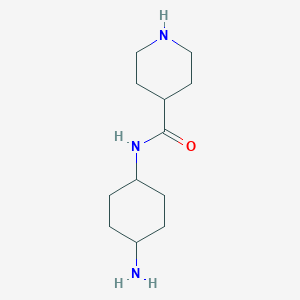
![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)

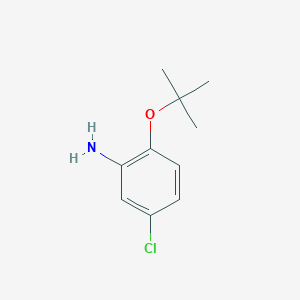
![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)

![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
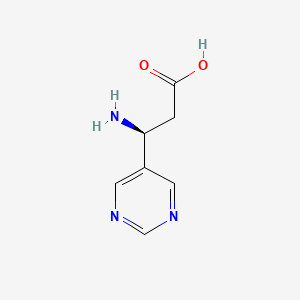
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
